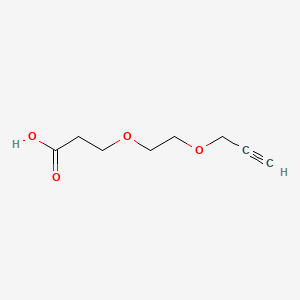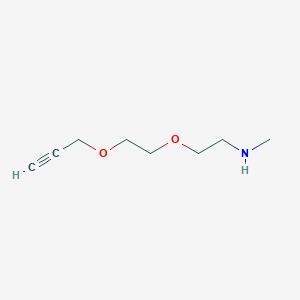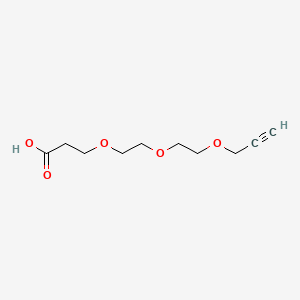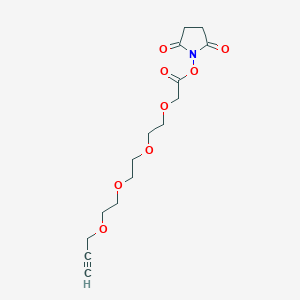
6-Hexylamino-1H-pyrimidine-2,4-dione
Übersicht
Beschreibung
PSB-1584 is a synthetic organic compound known for its role as a potent agonist of the orphan G protein-coupled receptor 84 (GPR84). GPR84 is a Gi protein-coupled receptor activated by medium-chain (hydroxy)fatty acids and is implicated in inflammation, immunity, and cancer .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
PSB-1584, auch bekannt als 6-Hexylaminouracil, kann durch eine Reihe von organischen Reaktionen synthetisiert werden. Der Syntheseweg umfasst typischerweise die Reaktion von Hexylamin mit Uracil-Derivaten unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für PSB-1584 nicht allgemein dokumentiert sind, wird die Verbindung in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert. Die Skalierbarkeit des Syntheseprozesses hängt von der Optimierung der Reaktionsbedingungen und der Sicherstellung der Reinheit des Endprodukts ab .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PSB-1584 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können PSB-1584 in reduzierte Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschte Reaktion sicherzustellen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Analoga von PSB-1584 erzeugen können .
Wissenschaftliche Forschungsanwendungen
PSB-1584 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um die Funktion und Biologie von GPR84 zu untersuchen.
Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und Entzündungen.
Medizin: Für potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen und Krebs untersucht.
Industrie: In Forschung und Entwicklung für die Entdeckung und Entwicklung neuer Medikamente eingesetzt
Wirkmechanismus
PSB-1584 entfaltet seine Wirkung, indem es als Agonist des GPR84-Rezeptors wirkt. Nach der Bindung an GPR84 aktiviert es nachgeschaltete Signalwege, die Gi-Proteine beinhalten. Diese Aktivierung führt zu verschiedenen zellulären Reaktionen, darunter die Modulation der Immunzellaktivität und entzündlicher Prozesse. Die beteiligten molekularen Ziele und Pfade umfassen die Regulation der Zytokinproduktion und der Immunzellmigration .
Wirkmechanismus
PSB-1584 exerts its effects by acting as an agonist of the GPR84 receptor. Upon binding to GPR84, it activates downstream signaling pathways involving Gi proteins. This activation leads to various cellular responses, including modulation of immune cell activity and inflammatory processes. The molecular targets and pathways involved include the regulation of cytokine production and immune cell migration .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Hexylaminouracil: Eine Verbindung mit ähnlicher Struktur und Funktion.
Andere GPR84-Agonisten: Verbindungen, die auch den GPR84-Rezeptor anvisieren und aktivieren
Einzigartigkeit von PSB-1584
PSB-1584 ist aufgrund seiner hohen Affinität und Potenz als GPR84-Agonist einzigartig. Es wurde gezeigt, dass es GPR84 in nativen Zellen und Geweben effektiv markiert, was es zu einem wertvollen Werkzeug für die Untersuchung der Funktion des Rezeptors und potenzieller therapeutischer Anwendungen macht .
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
6-(hexylamino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H17N3O2/c1-2-3-4-5-6-11-8-7-9(14)13-10(15)12-8/h7H,2-6H2,1H3,(H3,11,12,13,14,15) |
InChI-Schlüssel |
SDXQSUJXSHUIBQ-UHFFFAOYSA-N |
SMILES |
CCCCCCNC1=CC(=O)NC(=O)N1 |
Kanonische SMILES |
CCCCCCNC1=CC(=O)NC(=O)N1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PSB-1584; PSB 1584; PSB1584; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)












